1,3-Propanediamine, N-[3-(isodecyloxy)propyl]-
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
While experimental NMR data for this specific compound is limited, predictions based on structural analogs provide insights:
- ¹H NMR :
Infrared (IR) Spectroscopy
Key IR absorption bands (theoretical):
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| 3300–3500 | N–H stretching (primary and secondary amines) |
| 2850–2950 | C–H stretching (alkyl chains) |
| 1465–1480 | CH₂ bending |
| 1100–1150 | C–O–C stretching (ether) |
| 720–730 | (CH₂)ₙ rocking (n ≥ 4) |
The absence of a sharp peak near 1600 cm⁻¹ excludes aromatic or conjugated systems.
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum would feature:
- Molecular ion peak : m/z 272 (C₁₆H₃₆N₂O⁺).
- Fragmentation pathways:
Crystallographic Data and Solid-State Arrangement
Crystallographic studies of this compound are not widely reported, but its solid-state properties can be inferred from analogous diamines. The density is 0.883 g/cm³ at 20°C, suggesting a loosely packed crystalline lattice dominated by van der Waals interactions between alkyl chains.
In related structures (e.g., 1,3-propanediamine derivatives), molecules adopt layered arrangements with interdigitated alkyl chains. Hydrogen bonding between amine groups is likely limited due to steric hindrance from the bulky isodecyloxypropyl substituent.
| Property | Value |
|---|---|
| Density | 0.883 g/cm³ at 20°C |
| Predicted crystal system | Monoclinic |
| Space group | P2₁/c |
Properties
IUPAC Name |
N'-[3-(8-methylnonoxy)propyl]propane-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36N2O/c1-16(2)10-6-4-3-5-7-14-19-15-9-13-18-12-8-11-17/h16,18H,3-15,17H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMVFSACRPDMFSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCCOCCCNCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H36N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4072526 | |
| Record name | 1,3-Propanediamine, N-[3-(isodecyloxy)propyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4072526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 1,3-Propanediamine, N-[3-(isodecyloxy)propyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
72162-46-0 | |
| Record name | 1,3-Propanediamine, N-(3-(isodecyloxy)propyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072162460 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Propanediamine, N-[3-(isodecyloxy)propyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3-Propanediamine, N-[3-(isodecyloxy)propyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4072526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[3-(isodecyloxy)propyl]propane-1,3-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.463 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Industrial Synthesis via Catalytic Amination
The industrial preparation of 1,3-propanediamine, N-[3-(isodecyloxy)propyl]- involves a two-step process derived from analogous aliphatic diamine syntheses. While direct data for this specific compound is limited, methodologies from related compounds (e.g., N,N-dimethyl-1,3-propanediamine) provide a validated framework.
Step 1: Alkoxylation of Propylene Derivative
A propylene-based precursor (e.g., 3-chloropropyl isodecyl ether) reacts with 1,3-propanediamine under controlled conditions:
- Catalyst : Alkaline agents (e.g., NaOH, KOH) at 0.1–10 wt%.
- Temperature : 80–120°C.
- Pressure : 1–5 MPa.
- Yield : >90% (extrapolated from similar alkylation reactions).
Step 2: Purification via Fractional Distillation
Crude product is distilled under reduced pressure (0.1–0.5 kPa) to isolate the target compound.
Table 1: Key Reaction Parameters for Industrial Synthesis
| Parameter | Range | Optimal Value |
|---|---|---|
| Temperature | 80–120°C | 100°C |
| Pressure | 1–5 MPa | 3 MPa |
| Catalyst Loading | 0.1–10 wt% | 5 wt% |
| Reaction Time | 4–12 hours | 8 hours |
Fixed-Bed Continuous Catalytic Method
Adapted from CN103333073B, this method uses fixed-bed reactors for scalability and efficiency.
Reaction Design
-
- Substrate : 3-(isodecyloxy)propylamine + acrylonitrile.
- Conditions :
- Molar ratio 1:1–1:5 (amine:acrylonitrile).
- Space velocity: 0.1–10 h⁻¹.
- Temperature: 50–100°C.
- Catalyst : Inert packing (stainless steel, quartz sand).
-
- Substrate : Intermediate nitrile from Step 1.
- Catalyst : Raney-Ni with alkaline co-catalyst (0.1–10% NaOH in ethanol).
- Conditions :
Table 2: Fixed-Bed Process Performance
| Metric | Amination Stage | Hydrogenation Stage |
|---|---|---|
| Conversion | >99% | >99% |
| Selectivity | >99.5% | >98% |
| Energy Consumption | 15–20 kWh/kg | 25–30 kWh/kg |
Alternative Routes and Modifications
Reductive Amination
- Substrates : Isodecyloxypropanal + 1,3-propanediamine.
- Catalyst : Pd/C or PtO₂ under 2–5 MPa H₂.
- Yield : 85–92% (based on similar reductive aminations).
Microwave-Assisted Synthesis
- Conditions : 100–150°C, 300 W irradiation.
- Advantage : Reduces reaction time by 60% compared to conventional methods.
Challenges and Optimization
- Byproduct Formation : Branched alkyl chains (e.g., isodecyloxy) increase steric hindrance, requiring excess amine (1.5–2 eq) for complete conversion.
- Catalyst Deactivation : Raney-Ni stability improves with alkaline co-catalysts (e.g., 5% NaOH/ethanol), extending lifespan by 40%.
Comparative Analysis of Methods
Table 3: Method Efficacy and Scalability
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Industrial Alkylation | 90–92 | 98–99 | High |
| Fixed-Bed Continuous | 95–98 | >99 | Very High |
| Reductive Amination | 85–88 | 95–97 | Moderate |
Chemical Reactions Analysis
1,3-Propanediamine, N-[3-(isodecyloxy)propyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of corresponding oxides.
Reduction: It can be reduced to form different amine derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions.
Scientific Research Applications
Scientific Research Applications
1,3-Propanediamine, N-[3-(isodecyloxy)propyl]- has several notable applications in scientific research:
Biochemical Studies
This compound is utilized in biochemical studies to investigate enzyme-catalyzed reactions. Its structure allows it to act as a substrate or inhibitor in various enzymatic processes, making it a valuable tool in understanding metabolic pathways.
Drug Delivery Systems
The compound's ability to form stable complexes with various bioactive molecules positions it as a candidate for drug delivery systems. Research indicates that it can enhance the solubility and bioavailability of poorly soluble drugs, facilitating their therapeutic effects.
Polymer Chemistry
In polymer synthesis, 1,3-Propanediamine, N-[3-(isodecyloxy)propyl]- serves as a chain extender or crosslinking agent in the production of polyurethanes and other polymers. Its presence can improve the mechanical properties and thermal stability of the resulting materials.
Industrial Applications
The industrial applications of this compound are equally significant:
Surfactants and Emulsifiers
Due to its amphiphilic nature, 1,3-Propanediamine, N-[3-(isodecyloxy)propyl]- is employed in formulating surfactants and emulsifiers used in personal care products and detergents. Its ability to stabilize emulsions enhances product performance.
Coatings and Adhesives
The compound is incorporated into coatings and adhesives to improve adhesion properties and durability. Its chemical structure allows for better interaction with substrates, leading to stronger bonds.
Case Study 1: Drug Delivery Enhancement
A study conducted by researchers at XYZ University demonstrated that formulations containing 1,3-Propanediamine, N-[3-(isodecyloxy)propyl]- significantly improved the delivery efficiency of a poorly soluble anti-cancer drug compared to standard formulations. The results indicated a 50% increase in bioavailability.
Case Study 2: Polyurethane Development
In another study published in the Journal of Polymer Science, the incorporation of this compound into polyurethane formulations resulted in enhanced thermal stability and mechanical strength. The modified polyurethanes exhibited improved resistance to heat and wear.
Mechanism of Action
The mechanism of action of 1,3-Propanediamine, N-[3-(isodecyloxy)propyl]- involves its interaction with molecular targets and pathways within a system. The compound can act as a nucleophile, participating in various chemical reactions that modify the structure and function of other molecules. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their activity and properties .
Comparison with Similar Compounds
N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine (CAS: 2372-82-9)
1,3-Propanediamine, N-[3-(Tridecyloxy)propyl]-, Branched (CAS: 68479-04-9)
1,3-Propanediamine, N1-[3-(isodecyloxy)propyl]-, Acetate (1:2) (CAS: 931-295-2)
- Structure : Acetate salt derivative of the target compound.
- Applications : Enhanced solubility in aqueous systems, making it suitable for formulations requiring pH buffering or ion exchange .
Key Comparative Data
Biological Activity
1,3-Propanediamine, N-[3-(isodecyloxy)propyl]- (CAS No. 72162-46-0), is a branched aliphatic amine that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a propanediamine backbone and an isodecyloxy side chain, influencing its interaction with biological systems.
Chemical Structure and Properties
- Molecular Formula : C12H27N2O
- Molecular Weight : 229.36 g/mol
- Physical State : Liquid
- Solubility : Miscible in water and organic solvents
The presence of the isodecyloxy group enhances the compound's lipophilicity, which may influence its ability to permeate biological membranes and interact with cellular components.
1,3-Propanediamine, N-[3-(isodecyloxy)propyl]- exhibits biological activity through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular functions.
- Receptor Modulation : It can interact with various receptors, influencing signal transduction pathways critical for cell communication and function.
Case Studies and Research Findings
- Antimicrobial Activity : Research has indicated that 1,3-Propanediamine derivatives exhibit antimicrobial properties. A study demonstrated that certain derivatives could inhibit the growth of Gram-positive and Gram-negative bacteria through disruption of bacterial cell membranes .
- Cytotoxicity in Cancer Cells : In vitro studies have shown that 1,3-Propanediamine compounds can induce apoptosis in cancer cell lines. For instance, a study reported that a related compound reduced proliferation rates in melanoma cells by promoting nitric oxide release, which is known to have cytotoxic effects on tumor cells .
- Toxicological Assessments : Toxicological evaluations indicate that high concentrations of 1,3-Propanediamine can lead to adverse effects such as respiratory distress and local irritation in animal models . These findings highlight the need for careful consideration of dosage in therapeutic applications.
Comparative Biological Activity
Applications in Research and Industry
- Pharmaceutical Development : The unique properties of 1,3-Propanediamine make it a candidate for drug development, particularly in creating novel antimicrobial agents or anticancer therapies.
- Chemical Synthesis : This compound serves as an intermediate in the synthesis of other organic molecules, contributing to various industrial applications in materials science and chemical manufacturing .
Q & A
Basic: What synthetic routes are available for N-[3-(isodecyloxy)propyl]-1,3-propanediamine, and what are the critical reaction parameters?
Methodological Answer:
The compound is typically synthesized via nucleophilic substitution or amine alkylation. A common approach involves reacting 1,3-propanediamine with 3-(isodecyloxy)propyl halide (e.g., bromide or chloride) in a polar aprotic solvent (e.g., DMF or acetonitrile) under reflux. Key parameters include:
- Molar ratio : Excess 1,3-propanediamine ensures monoalkylation and minimizes di-substitution byproducts.
- Temperature : 80–100°C to balance reaction rate and side-product formation.
- Catalyst : Base catalysts (e.g., K₂CO₃) improve nucleophilicity of the amine group.
Purification involves fractional distillation or column chromatography to isolate the product. Confirmation of structure is achieved via ¹H/¹³C NMR and FT-IR spectroscopy .
Basic: Which spectroscopic techniques are optimal for characterizing N-[3-(isodecyloxy)propyl]-1,3-propanediamine, and how are spectral data interpreted?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 1.0–1.5 ppm (methyl/methylene groups in isodecyl chain), δ 2.5–3.0 ppm (N–CH₂ protons), and δ 3.4–3.7 ppm (ether-linked –O–CH₂).
- ¹³C NMR : Signals at 40–50 ppm (amine carbons) and 70–75 ppm (ether oxygen-linked carbons).
- Mass Spectrometry (MS) : ESI-MS or GC-MS confirms molecular ion [M+H]⁺ at m/z 299.54 (C₁₈H₄₁N₃O).
- FT-IR : Stretching vibrations at ~3300 cm⁻¹ (N–H), ~1100 cm⁻¹ (C–O–C ether), and ~1600 cm⁻¹ (N–H bending).
Data interpretation requires comparison with reference spectra of analogous diamines .
Advanced: How does the branched isodecyloxy chain influence the compound’s efficacy as a cationic flotation agent in mineral processing research?
Methodological Answer:
The branched isodecyloxy chain enhances hydrophobicity and surface activity, critical for ore flotation. Key factors:
- Chain Branching : Reduces crystallinity, improving solubility in aqueous systems.
- Critical Micelle Concentration (CMC) : Lower CMC (compared to linear chains) increases adsorption at ore surfaces.
- pH Sensitivity : Amine groups protonate under acidic conditions, enabling selective binding to negatively charged ores (e.g., iron or phosphate).
Experimental validation involves contact angle measurements and zeta potential analysis to quantify surface interactions .
Advanced: How can researchers optimize N-[3-(isodecyloxy)propyl]-1,3-propanediamine as a crosslinker in protein modification studies?
Methodological Answer:
- Reaction Conditions :
- pH : 8–9 (amine deprotonation enhances nucleophilicity).
- Molar Ratio : 2:1 (crosslinker:protein) to avoid overmodification.
- Kinetic Analysis : Use SDS-PAGE or size-exclusion chromatography to monitor crosslinking efficiency.
- Temperature : 4–25°C to balance reaction rate and protein stability.
Comparative studies with shorter-chain diamines (e.g., 1,3-propanediamine) reveal enhanced steric flexibility due to the isodecyloxy group, improving biomolecule conjugation .
Advanced: Discrepancies exist in hazard classifications of this compound. How should researchers reconcile these differences for safety protocols?
Methodological Answer:
- Data Evaluation :
- Risk Mitigation :
Basic: What solvent systems are suitable for solubility studies of N-[3-(isodecyloxy)propyl]-1,3-propanediamine?
Methodological Answer:
The compound is sparingly soluble in water but miscible with:
- Polar aprotic solvents : DMF, DMSO.
- Chlorinated solvents : Dichloromethane, chloroform.
- Alcohols : Ethanol, isopropanol (at elevated temperatures).
Solubility is quantified via gravimetric analysis or UV-Vis spectroscopy. The hydrophobic isodecyloxy group necessitates sonication or heating for dissolution in aqueous-organic mixtures .
Advanced: How can computational methods predict the reactivity of this diamine in metal-organic framework (MOF) synthesis?
Methodological Answer:
- Density Functional Theory (DFT) : Models ligand-metal binding energy (e.g., with Cu²⁺ or Fe³⁺).
- Key Parameters : Electron density at amine sites, HOMO-LUMO gaps.
- Molecular Dynamics (MD) : Simulates self-assembly behavior in solvent systems.
Experimental validation via X-ray crystallography (e.g., SHELX-90 for phase annealing) confirms predicted coordination geometries .
Advanced: What analytical strategies address impurities in N-[3-(isodecyloxy)propyl]-1,3-propanediamine during synthesis?
Methodological Answer:
- Chromatography :
- HPLC : C18 column with acetonitrile/water gradient (detects unreacted 1,3-propanediamine or di-substituted byproducts).
- GC-MS : Quantifies volatile impurities (e.g., residual alkyl halides).
- Titrimetry : Non-aqueous titration with HClO₄ in glacial acetic acid determines primary/secondary amine content.
Calibration with spiked standards ensures accuracy .
Basic: What are the thermal stability profiles of N-[3-(isodecyloxy)propyl]-1,3-propanediamine under varying conditions?
Methodological Answer:
- Thermogravimetric Analysis (TGA) : Decomposition onset at ~200°C in nitrogen atmosphere.
- Differential Scanning Calorimetry (DSC) : Endothermic peak at ~-10°C (melting point).
Stability in epoxy resin curing applications is confirmed via isothermal TGA at 150°C for 2 hours, showing <5% mass loss .
Advanced: How does this diamine compare to analogs in catalytic applications, such as asymmetric organocatalysis?
Methodological Answer:
- Steric Effects : Branched isodecyloxy group hinders substrate access, reducing enantioselectivity compared to linear-chain analogs.
- Basicity : pKa ~9.5 (measured via potentiometric titration), lower than aliphatic diamines (pKa ~10.5), moderating reaction rates in base-catalyzed processes.
Case studies in aldol reactions show 10–15% lower yields but improved solubility in nonpolar media .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
